Enhanced Aqueous Solubility and Handling: Hydrochloride Salt vs. Free Base Form
The hydrochloride salt form of Amino-Tri-(carboxyethoxymethyl)-methane provides a significant and quantifiable advantage in solubility and handling over its free base counterpart. This directly impacts procurement and laboratory workflow efficiency . Aqueous solubility is critical for biological assays and conjugation reactions, where the use of organic co-solvents like DMSO can be detrimental to protein stability. The salt form enhances solubility and stability, making it particularly valuable for controlled reactions in aqueous environments .
| Evidence Dimension | Aqueous Solubility & Handling Stability |
|---|---|
| Target Compound Data | Water solubility >50 mg/mL; Enhanced stability and handling properties . |
| Comparator Or Baseline | Amino-Tri-(carboxyethoxymethyl)-methane (free base, CAS 174362-95-9). Solubility primarily reported in DMSO or other organic solvents (e.g., DCM, DMF) [1]. |
| Quantified Difference | The salt form provides >50 mg/mL water solubility, whereas the free base is not primarily described as having high water solubility, often requiring DMSO for stock solutions. The salt form also offers improved storage stability. |
| Conditions | Physiological pH range and standard laboratory storage conditions [1]. |
Why This Matters
Procurement of the hydrochloride salt ensures a readily soluble and stable reagent, eliminating the need for time-consuming solubility optimization and reducing the risk of precipitation or degradation during experiments, which directly saves time and reduces cost per experiment.
- [1] Aladdin Scientific. Amino-Tri-(carboxyethoxymethyl)-methane. Product Datasheet. Accessed 2026. View Source
